molecular formula C12H15F3N2 B1305076 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine CAS No. 94022-97-6

1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine

Cat. No. B1305076
CAS RN: 94022-97-6
M. Wt: 244.26 g/mol
InChI Key: MJBOPIADUICXHW-UHFFFAOYSA-N
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Description

1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine is a N-arylpiperazine that is piperazine substituted by a 3-(trifluoromethyl)phenyl group at position 1 . It is a serotonergic agonist used as a recreational drug . It has a role as a xenobiotic, an environmental contaminant, a psychotropic drug, and a serotonergic agonist .


Synthesis Analysis

The original synthesis of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine started with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine . The synthesis details are not indicated in the patent .


Molecular Structure Analysis

The molecular formula of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine is C12H15F3N2 . The InChI code is InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-7-5-15-6-8-16/h1-4,15H,5-8H2 .


Physical And Chemical Properties Analysis

The molecular weight of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine is 244.26 g/mol . The exact mass is 244.11873297 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine, a nitrogen-containing heterocycle, is significant in drug design, showing varied therapeutic uses across antipsychotic, antihistamine, anticancer, antiviral, and other domains. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. Research indicates that piperazines can be a flexible building block for drug discovery, influencing pharmacokinetics and dynamics significantly (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have been reported to exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine as a vital building block in designing anti-mycobacterial agents, offering insights into the structure-activity relationship of such molecules (Girase et al., 2020).

Contributions to Pharmacophore Design

The arylalkyl substituents in arylcycloalkylamines, including phenyl piperidines and piperazines, have been identified as critical pharmacophoric groups in antipsychotic agents. These groups contribute to the potency and selectivity of binding affinity at D2-like receptors, emphasizing the importance of composite structure in determining the selectivity and potency of synthesized agents (Sikazwe et al., 2009).

Broad Spectrum of Pharmaceutical Applications

Piperazine and morpholine analogues exhibit a wide range of pharmacological activities, making them significant in the development of new synthesis methods and potent pharmacophores. This broad spectrum of activities underscores the importance of these compounds in medicinal chemistry and drug design (Mohammed et al., 2015).

Potential in Tuberculosis Treatment

Macozinone, a piperazine-benzothiazinone derivative, is currently undergoing clinical studies for tuberculosis treatment. It targets the decaprenylphosphoryl ribose oxidase DprE1, crucial for the cell wall synthesis in Mycobacterium tuberculosis, demonstrating the potential of piperazine derivatives in developing more efficient drug regimens for TB (Makarov & Mikušová, 2020).

Role in Antidepressant Development

The presence of a piperazine substructure in most marketed antidepressants highlights its significant role in developing novel antidepressant compounds. Piperazine's favorable CNS pharmacokinetic profile and involvement in specific binding conformations of agents underline its importance in rational drug design for depression treatment (Kumar et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine, also known as Trifluoromethylphenylpiperazine (TFMPP), are the serotonin receptors. It has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . These receptors play a crucial role in regulating mood, anxiety, and happiness.

Mode of Action

TFMPP functions as a full agonist at all its target sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . This means that it binds to these receptors and activates them, leading to an increase in the effects of serotonin. At the 5-ht 2a receptor, it either weakly activates the receptor or prevents it from being activated .

Biochemical Pathways

The activation of serotonin receptors by TFMPP affects various biochemical pathways. The most significant of these is the serotonin pathway, which is involved in the regulation of mood, appetite, and sleep. By activating serotonin receptors, TFMPP increases the effects of serotonin, which can lead to changes in these physiological processes .

Pharmacokinetics

TFMPP is metabolized in the liver by enzymes CYP2D6, CYP1A2, and CYP3A4 . This metabolism process affects the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which in turn impact its bioavailability.

Result of Action

The activation of serotonin receptors by TFMPP leads to an increase in the effects of serotonin. This can result in changes in mood, appetite, and sleep. Tfmpp is rarely used by itself due to its tendency to reduce locomotor activity and produce aversive effects in animals .

Action Environment

The action, efficacy, and stability of TFMPP can be influenced by various environmental factors. For instance, the presence of other substances, such as benzylpiperazine (BZP), can alter its effects. More commonly, TFMPP is co-administered with BZP, which acts as a norepinephrine and dopamine releasing agent . The combination of BZP and TFMPP produces effects that crudely mimic those of MDMA .

Safety and Hazards

1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine is often abused in combination with benzylpiperazine (BZP), a schedule I controlled substance . The Drug Enforcement Administration (DEA) temporarily controlled TFMPP in 2002 as a schedule I hallucinogen under the Controlled Substances Act (CSA) because of its abuse potential and lack of accepted medical use or safety .

properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-4-2-1-3-10(11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBOPIADUICXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60240288
Record name 1-((2-(Trifluoromethyl)phenyl)methyl)piperazine
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Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine

CAS RN

94022-97-6
Record name 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine
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Record name 1-((2-(Trifluoromethyl)phenyl)methyl)piperazine
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Record name 1-((2-(Trifluoromethyl)phenyl)methyl)piperazine
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Record name 1-[[2-(trifluoromethyl)phenyl]methyl]piperazine
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Record name 1-((2-(TRIFLUOROMETHYL)PHENYL)METHYL)PIPERAZINE
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Synthesis routes and methods

Procedure details

1.08 g (12.5 mmol) of piperazine are placed in the presence of 1 g (4.2 mmol) of 1-bromomethyl-2-trifluoromethyl-benzene and 0.64 mL (4.6 mmol) of triethylamine in 10 mL of toluene. The reaction medium is stirred for 30 min at room temperature and then heated to 110° C. for 6 h. After dry concentration, the obtained residue is taken up with AcOEt and washed with water. After drying on MgSO4, the organic phases are dry concentrated, the obtained residue is purified by flash chromatography on silica (CH2Cl2-MeOH—NH4OH: 90-9-1). 0.7 g of intermediate 7a are thereby isolated as a clear oil (yield 68%).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
68%

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